molecular formula C16H12ClN7O3 B2858024 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 893913-36-5

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2858024
CAS RN: 893913-36-5
M. Wt: 385.77
InChI Key: CXNCIMINBKZJTF-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN7O3 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds similar to the specified chemical, specifically pyrazolo[3,4-d]pyrimidine derivatives, have been studied for their antitumor properties. For instance, a series of such derivatives showed mild to moderate activity against human breast adenocarcinoma cell line MCF7, with some demonstrating significant effectiveness (El-Morsy et al., 2017). These findings highlight the potential of this class of compounds in cancer research.

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies involving benzothiazolinone acetamide analogs, which share structural similarities with the specified chemical, have demonstrated promising applications in photovoltaic efficiency modeling. These compounds have been identified as potential photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020). Additionally, their non-linear optical (NLO) activity has been investigated, showing significant results that could have implications in the field of optoelectronics.

Antibacterial and Antinociceptive Properties

Research has also been conducted on thiazolopyrimidine derivatives for their antibacterial and antinociceptive properties. Derivatives of this class were found to have moderate to good activity against both gram-positive and gram-negative bacteria, as well as significant antinociceptive and anti-inflammatory activities (Desai et al., 2008). This suggests potential applications in the development of new antibacterial agents and pain relief medications.

Anticancer and Anti-Inflammatory Agents

Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity. These compounds have shown notable cancer cell growth inhibition in various cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020). The research on these compounds opens new avenues for developing effective cancer treatments.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O3/c1-9-6-12(21-27-9)19-13(25)7-23-8-18-15-14(16(23)26)20-22-24(15)11-4-2-10(17)3-5-11/h2-6,8H,7H2,1H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNCIMINBKZJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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